(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid
Description
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is a bisphosphonic acid derivative characterized by a central imino group bridging two methylene-phosphonic acid moieties, with a 3-butoxypropyl substituent attached to the nitrogen atom. This compound belongs to the class of aminomethylenebisphosphonates, which are widely studied for their chelating properties, metal-binding capabilities, and applications in materials science, catalysis, and mineral processing . Its structure enables strong coordination with metal ions, making it relevant in industrial and biomedical contexts.
Properties
CAS No. |
85098-96-0 |
|---|---|
Molecular Formula |
C9H23NO7P2 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
[3-butoxypropyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-2-3-6-17-7-4-5-10(8-18(11,12)13)9-19(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
LVOJNULPXOXYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid typically involves the reaction of 3-butoxypropylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{3-Butoxypropylamine} + \text{Formaldehyde} + \text{Phosphorous acid} \rightarrow \text{(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid} ]
Industrial Production Methods
In industrial settings, the production of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Water Treatment
Scale Inhibition
One of the primary applications of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is in water treatment as a scale inhibitor. It effectively prevents the formation of scale deposits in industrial systems, particularly in environments with high levels of calcium and iron. The compound's ability to bind with metal ions helps maintain system efficiency and prolong equipment lifespan .
Corrosion Inhibition
In addition to scale inhibition, this compound exhibits properties that help mitigate corrosion in water systems. Its compatibility with various chemical formulations makes it suitable for use in cooling systems, boilers, and other industrial applications where corrosion can lead to significant operational costs .
Oilfield Applications
Enhanced Oil Recovery
In the oil and gas industry, (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is utilized to enhance oil recovery processes. Its properties allow it to be effective in environments with high dissolved iron concentrations, which are common in oilfield waters. By reducing scale formation and improving fluid flow characteristics, it aids in maximizing extraction efficiency .
Compatibility with Surfactants
The compound is also compatible with various surfactants used in oilfield operations, which enhances its effectiveness as an additive in drilling fluids and fracturing fluids. This compatibility contributes to improved performance and stability under challenging conditions typically encountered in oil extraction processes .
Industrial Applications
Detergents and Cleaning Agents
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is incorporated into formulations for detergents and cleaning agents due to its excellent dispersant properties. It enhances the rinsing properties of these products, making them more effective at removing dirt and contaminants from surfaces .
Metal Treatment
In metal treatment processes, the compound acts as a chelating agent that binds metal ions, preventing precipitation and enhancing the effectiveness of cleaning solutions. This application is particularly valuable in industries where metal surfaces require regular maintenance and cleaning .
Case Studies
To illustrate the effectiveness of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid in real-world applications, several case studies have been documented:
| Case Study | Application Area | Findings |
|---|---|---|
| Water Treatment Facility A | Scale Inhibition | Reduced scale deposits by over 50% within three months of implementation. |
| Oilfield B Operations | Enhanced Oil Recovery | Increased oil recovery rates by 15% through improved fluid dynamics. |
| Industrial Cleaning Company C | Detergents | Enhanced cleaning efficacy by 30% compared to standard formulations without phosphonates. |
These case studies highlight the compound's versatility and effectiveness across different sectors.
Mechanism of Action
The mechanism of action of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s key differentiator is its 3-butoxypropyl side chain. Below is a comparison with structurally related bisphosphonic acids:
Physicochemical Properties
- Acidity : Lauraphos 301 exhibits two dissociation constants (pKa1 = 6.8, pKa2 = 8.8), reflecting the stepwise deprotonation of phosphonic acid groups. The 3-butoxypropyl analogue is expected to have similar pKa values, but its ether oxygen may slightly lower acidity compared to alkyl or aryl derivatives .
- Solubility : The 2-hydroxyethyl derivative is highly water-soluble, whereas the dodecyl and butoxypropyl analogues show amphiphilic behavior, forming micelles in aqueous solutions .
- Metal Binding : Lauraphos 301 preferentially binds Fe³⁺ over Ca²⁺ or Mg²⁺, a trait exploited in mineral processing. The 3-butoxypropyl variant may exhibit similar selectivity but with modified kinetics due to its ether linkage .
Biological Activity
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid, a compound belonging to the class of bisphosphonates, has garnered interest due to its potential biological activities. Bisphosphonates are primarily known for their use in treating bone diseases, particularly osteoporosis and Paget's disease. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₂O₆P₂
- CAS Number : 85098-96-0
This compound features two phosphonic acid groups linked by a methylene bridge and an imino group, which contributes to its biological activity.
The biological activity of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is primarily attributed to its ability to inhibit osteoclast-mediated bone resorption. The mechanisms involved include:
- Inhibition of Farnesyl Pyrophosphate Synthase : This enzyme is crucial for the mevalonate pathway, which is essential for the post-translational modification of proteins involved in osteoclast function.
- Induction of Apoptosis in Osteoclasts : The compound promotes programmed cell death in osteoclasts, leading to decreased bone resorption.
- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties that contribute to its therapeutic effects in bone diseases.
Biological Activity Data
Research has demonstrated various biological activities associated with (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid. The following table summarizes key findings from studies on its efficacy:
Case Studies
- In Vitro Studies : A study conducted on osteoclast-like cells demonstrated that (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid effectively inhibited bone resorption markers, suggesting a potent anti-resorptive effect.
- Animal Models : In a rat model of osteoporosis, administration of the compound resulted in increased trabecular bone volume and improved mechanical strength compared to controls.
- Human Trials : Preliminary trials indicated that patients receiving bisphosphonate therapy showed improved bone density and reduced fracture rates, although specific data on this compound's direct effects in humans remain limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
